Methyl 4-(bromomethyl)picolinate hydrobromide
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine motif is a cornerstone of modern chemical research, largely due to its prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, allowing for interactions with biological targets such as enzymes and receptors. slideshare.net This has led to the development of numerous drugs containing the pyridine scaffold. Furthermore, the pyridine ring can be readily functionalized at various positions, providing a platform for the synthesis of diverse molecular architectures with tailored properties. nih.gov
Contextual Role of Halogenated Methyl Pyridine Derivatives as Versatile Synthetic Intermediates
Halogenated pyridine derivatives, particularly those bearing a bromomethyl group, are highly valued as versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring or on a methyl substituent provides a reactive handle for a wide range of chemical transformations. The carbon-bromine bond in a bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to the construction of more complex molecules from simpler precursors.
The "benzylic" position of the bromomethyl group, being adjacent to the pyridine ring, exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize radical or cationic intermediates that may form during reactions. masterorganicchemistry.com This makes these compounds particularly useful for alkylation reactions with a variety of nucleophiles.
Overview of Methyl 4-(bromomethyl)picolinate Hydrobromide as a Privileged Building Block in Organic Chemistry
This compound is a bifunctional molecule that combines the features of a pyridine carboxylate and a halogenated methyl pyridine. The picolinate (B1231196) moiety refers to a pyridine ring with a substituent at the 2-position, which in this case is a methyl ester group. The presence of the bromomethyl group at the 4-position provides a primary site for synthetic elaboration. The hydrobromide salt form enhances the stability and handling of the compound.
This specific arrangement of functional groups makes this compound a valuable building block for several reasons:
Orthogonal Reactivity: The methyl ester and the bromomethyl group can often be reacted selectively under different conditions, allowing for a stepwise and controlled construction of complex molecules. The ester can be hydrolyzed or converted to an amide, while the bromomethyl group can undergo nucleophilic substitution.
Strategic Placement of Functionality: The 1,2,4-substitution pattern on the pyridine ring provides a specific spatial arrangement of the functional groups, which can be crucial for targeting specific binding pockets in biological macromolecules or for creating well-defined structures in materials science.
Access to Diverse Derivatives: The reactivity of the bromomethyl group allows for the introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, leading to a diverse library of picolinate derivatives.
While specific, detailed research on the synthesis and applications of this compound is not extensively documented in publicly available literature, its chemical structure suggests its utility as a key intermediate. General methods for the synthesis of related bromomethyl pyridine derivatives often involve the radical bromination of the corresponding methyl-substituted pyridine using reagents like N-bromosuccinimide (NBS) or the conversion of a hydroxymethyl group to a bromomethyl group using a bromine source. The synthesis of picolinate esters can be achieved through the esterification of the corresponding picolinic acid. chemicalbook.com
The reactivity of the bromomethyl group is expected to be characteristic of benzylic halides, readily undergoing SN2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of diverse side chains at the 4-position of the picolinate ring system.
In the realm of medicinal chemistry, picolinic acid and its derivatives have been investigated for a range of biological activities. pensoft.netglobalrx.com The ability to introduce diverse substituents via the bromomethyl handle of this compound would enable the exploration of structure-activity relationships in the development of new therapeutic agents. Similarly, in materials science, pyridine-based ligands are utilized in the construction of coordination polymers and functional materials. rsc.org The title compound could serve as a precursor to ligands with specific functionalities for the creation of novel materials with desired electronic or photophysical properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2089377-32-0 |
| Molecular Formula | C₈H₉Br₂NO₂ |
| Molecular Weight | 310.97 g/mol |
| IUPAC Name | methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
| SMILES Code | O=C(OC)C1=NC=CC(CBr)=C1.[H]Br |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZSEBHGRIVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromomethyl Picolinate Hydrobromide
Strategies for Introducing the Bromomethyl Moiety on Pyridine (B92270) Rings
Free radical bromination is a common and direct method for the halogenation of benzylic C-H bonds, a category that includes the methyl group on a pyridine ring. sci-hub.senih.gov This approach typically utilizes a radical initiator and a source of bromine radicals.
N-Bromosuccinimide (NBS) is the most frequently used reagent for this purpose, often activated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical irradiation (e.g., a halogen lamp). sci-hub.senih.gov The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, generating a stabilized pyridyl-methyl radical. This radical then reacts with another molecule of NBS or Br₂ to form the bromomethyl product and propagate the chain. nih.gov
A significant challenge in this methodology is controlling the reaction's selectivity. The high reactivity of the process can lead to the formation of dibromomethyl byproducts, which complicates purification and reduces the yield of the desired monobrominated product. sci-hub.se The choice of solvent can strongly influence the selectivity of the reaction; solvents like carbon tetrachloride, dichloromethane, and benzene (B151609) are often employed. sci-hub.se
Table 1: Comparison of Radical Bromination Conditions
| Reagent | Initiator | Solvent | Key Features |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Light | Carbon Tetrachloride (CCl₄) | Classical conditions; can suffer from low selectivity and over-bromination. sci-hub.se |
| N-Bromosuccinimide (NBS) | Light (e.g., 150W halogen lamp) | Dichloromethane (CH₂Cl₂) | Alternative solvent to CCl₄; reaction progress can be monitored. sci-hub.se |
Decarboxylative halogenation represents a method for introducing a halogen atom onto an aromatic or heteroaromatic ring by replacing a carboxylic acid group. nih.gov While this method does not directly convert a methyl group to a bromomethyl group, it is a fundamental strategy for halogenating the pyridine nucleus itself. The classic example is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids.
Modern advancements have led to the development of more versatile, metal-catalyzed methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. princeton.edu These protocols can accommodate various substituted pyridine acids. princeton.edu The process involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group and trapping the resulting intermediate with a halogen source. nih.gov While this reaction is highly effective for converting Ar-COOH to Ar-Br, its direct application to form a -CH₂Br group would necessitate a precursor like 4-(carboxymethyl)picolinic acid, which is a less common synthetic route compared to direct bromination of the methyl group. This strategy is more relevant for introducing bromine directly onto the pyridine ring rather than the alkyl substituent. nih.govprinceton.edursc.org
The term "direct bromination" in this context primarily refers to the conversion of the methyl group on the picolinate (B1231196) ester to a bromomethyl group. This can be achieved through the free-radical pathways described previously or via a two-step sequence involving an alcohol intermediate.
The most direct one-step method is the free-radical bromination of a precursor like Methyl 4-methylpicolinate using NBS and an initiator. sci-hub.se However, an alternative and often higher-yielding "direct" route involves the initial oxidation of the methyl group to a hydroxymethyl group, forming Methyl 4-(hydroxymethyl)picolinate. This alcohol intermediate is then converted to the target bromomethyl compound. chemicalbook.com This conversion is typically accomplished using standard brominating agents such as phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), or concentrated hydrobromic acid (HBr). chemicalbook.com This two-step approach often provides better control and avoids the formation of over-brominated side products common in free-radical reactions.
Table 2: Reagents for Conversion of -CH₂OH to -CH₂Br on Pyridine Rings
| Reagent | Conditions | Advantages | Reference |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Reflux in Chloroform (B151607) | High yield (e.g., 93% reported for a similar substrate). chemicalbook.com | chemicalbook.com |
| Phosphorus Pentabromide (PBr₅) | Reflux in Chloroform | Effective for converting alcohols to bromides. | chemicalbook.com |
Precursor Compounds and Starting Materials
The successful synthesis of Methyl 4-(bromomethyl)picolinate hydrobromide relies on the availability of suitable precursors. These starting materials typically contain the core pyridine ring with the necessary substituents at the 2- and 4-positions, which are then further functionalized.
Pyridine carboxylic acids are a versatile class of compounds that serve as fundamental building blocks in organic synthesis. nih.govnih.gov The isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—are common starting points for creating more complex derivatives. wikipedia.orgwikipedia.org
For the target compound, the most logical and direct precursor is 4-methylpicolinic acid . This molecule contains the essential structural features: a carboxylic acid at the 2-position and a methyl group at the 4-position. The synthesis pathway from this precursor involves two main steps:
Esterification: The carboxylic acid group is converted to its methyl ester, yielding Methyl 4-methylpicolinate. This is typically achieved by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or using reagents like thionyl chloride (SOCl₂) followed by methanol.
Bromination: The methyl group of Methyl 4-methylpicolinate is then brominated using one of the methods described in section 2.1, such as free-radical bromination with NBS.
Simple, commercially available methylated pyridines are often the ultimate starting materials for synthesizing the required precursors like 4-methylpicolinic acid. nih.govresearchgate.net For the target molecule, 2,4-Lutidine (2,4-dimethylpyridine) is an ideal starting material.
The synthesis from 2,4-lutidine involves the selective functionalization of one of the two methyl groups. The methyl group at the 2-position (alpha to the nitrogen) is generally more susceptible to oxidation than the one at the 4-position. This selective oxidation can be accomplished using various oxidizing agents to convert the 2-methyl group into a carboxylic acid, thereby forming 4-methylpicolinic acid. This acid can then be carried forward through the esterification and bromination steps as previously described. This approach provides an economical and practical route from a simple, readily available heteroaromatic compound. researchgate.net
Optimization of Reaction Conditions for Bromomethylation
The conversion of a methyl group on a pyridine ring to a bromomethyl group is typically achieved through a free-radical substitution reaction, often referred to as a Wohl-Ziegler bromination. wikipedia.orgchem-station.comthermofisher.com The efficiency and selectivity of this process are highly dependent on several factors, including the choice of solvent, the specific reagents and catalysts employed, and the reaction temperature and duration.
Role of Specific Reagents and Catalytic Systems
The choice of brominating agent and initiator is fundamental to the success of the bromomethylation.
Brominating Agents : N-bromosuccinimide (NBS) is the most common reagent for Wohl-Ziegler brominations. chem-station.comthermofisher.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂), which favors radical substitution over ionic addition to any potential double bonds. organic-chemistry.orgyoutube.com 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent for this purpose. google.com
Radical Initiators : The reaction requires a radical initiator to start the chain reaction. This is typically achieved using small quantities of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often in conjunction with heat or UV light. google.comnewera-spectro.com These initiators decompose to form radicals, which then propagate the bromination chain reaction. organic-chemistry.org
n-Butyllithium (n-BuLi) : n-Butyllithium is a powerful organolithium reagent primarily used as a strong base for deprotonation (metalation) rather than directly in bromomethylation. acs.orgrsc.org In the context of pyridine chemistry, n-BuLi can be used to selectively deprotonate the pyridine ring, creating a lithiated intermediate that can then be reacted with an electrophile. rsc.orgbrainly.in Its role is in the functionalization of the pyridine ring itself, which is a different pathway than the radical bromination of a pre-existing methyl group. nih.gov
Metal Salts : Certain metal salts can act as catalysts. For instance, iron(II) bromide (FeBr₂) has been shown to catalyze benzylic brominations with NBS under mild, room temperature conditions, offering a practical and scalable approach. sdu.edu.cn Lewis acids can activate the brominating agent, potentially allowing the reaction to proceed under less harsh conditions than traditional radical initiation.
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent parameters that must be carefully controlled.
Temperature : Radical brominations are often initiated by heating the reaction mixture to reflux. chemicalbook.com The specific temperature depends on the boiling point of the solvent used (e.g., refluxing in benzene is around 80°C). Some modern methods utilize photochemical initiation, which can sometimes be performed at room temperature. newera-spectro.comresearchgate.netstrath.ac.uk Reactions involving n-butyllithium in THF are typically conducted at very low temperatures, such as -78 °C, to prevent side reactions with the solvent. nih.gov
Reaction Time : The duration of the reaction can vary widely, from a few minutes to several hours. google.comresearchgate.net Reaction progress is often monitored by observing the consumption of the brominating agent. For example, when using NBS in CCl₄, the denser NBS is converted to the less dense succinimide, which floats, providing a visual cue for completion. wikipedia.org A continuous process using photochemical bromination has been shown to significantly reduce reaction times to as little as 20 minutes. newera-spectro.com
Derivatization Pathways from Related Bromomethyl Pyridines
The chemistry of related bromomethyl pyridines provides insight into the reactivity and potential synthetic routes involving this compound.
Synthetic Transformations from 4-(Bromomethyl)pyridine (B1298872) Hydrobromide Analogues
4-(Bromomethyl)pyridine hydrobromide is a closely related and synthetically valuable analogue. It serves as a key building block for introducing the pyridin-4-ylmethyl moiety into various molecules. chemimpex.com
Synthesis : This analogue can be synthesized from 4-pyridinemethanol (B147518) by reaction with reagents like phosphorus pentabromide, phosphorus tribromide, or concentrated hydrobromic acid. chemicalbook.comchemicalbook.com For example, reacting 4-pyridinemethanol with 48% HBr at reflux for several hours yields the desired product. chemicalbook.com
Reactivity : The bromomethyl group is highly reactive towards nucleophiles. 4-(Bromomethyl)pyridine hydrobromide is widely used in nucleophilic substitution reactions to create new carbon-carbon and carbon-heteroatom bonds, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com This reactivity pattern is directly applicable to this compound.
Interconversion and Functionalization of Other Bromomethyl Picolinate Isomers
The position of the bromomethyl and ester groups on the pyridine ring significantly impacts the compound's properties and synthetic accessibility.
Isomer Synthesis : Isomers such as Methyl 3-(bromomethyl)picolinate exist and are used as intermediates in medicinal and synthetic organic chemistry. synhet.comresearchgate.net The synthesis of a specific isomer depends on the regioselectivity of the bromination of the corresponding methyl-substituted precursor. Other isomers, like Methyl 6-bromo-3-(bromomethyl)picolinate, highlight the possibility of having multiple halogen substitutions on the ring. bldpharm.com
| Compound Name | Key Structural Feature | Synthetic Relevance |
|---|---|---|
| 4-(Bromomethyl)pyridine hydrobromide | Bromomethyl group at the 4-position. ambeed.com | A versatile building block for introducing the pyridin-4-ylmethyl group via nucleophilic substitution. chemimpex.com |
| Methyl 3-(bromomethyl)picolinate | Bromomethyl group at the 3-position; ester at the 2-position. synhet.com | An isomer used as an intermediate, demonstrating positional variation in synthesis. synhet.comresearchgate.net |
| Methyl 6-bromo-3-(bromomethyl)picolinate | Bromine on the ring (6-position) and a bromomethyl group (3-position). bldpharm.com | Illustrates that multiple halogenations on both the ring and the side chain are possible. |
Purification and Isolation Techniques for Academic Syntheses
The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity suitable for subsequent applications in academic research. The choice of technique is largely dependent on the physical properties of the compound and the nature of the impurities present. Based on the purification methodologies for structurally analogous compounds, such as other brominated picolinates and pyridinium (B92312) salts, several key techniques can be employed.
Recrystallization is a primary method for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. For polar, salt-like compounds such as hydrobromides, polar solvents are generally effective. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, often with the addition of a co-solvent in which the compound is less soluble to induce crystallization. The purified crystals can then be collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Another prevalent technique is precipitation followed by washing . In this method, the desired product is precipitated from the reaction mixture, often by cooling or by the addition of a solvent in which it is insoluble. The resulting solid is then collected by filtration and washed with a suitable cold solvent to remove residual reagents and by-products. For instance, in the synthesis of similar compounds like 4-(bromomethyl)pyridine hydrochloride, the product is often collected as a precipitate and washed with a cold solvent like chloroform or ethanol (B145695) to enhance its purity. chemicalbook.com
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For picolinate derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. A carefully selected eluent (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. The fractions containing the purified product are collected, and the solvent is removed by evaporation to yield the pure compound. The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system for moderately polar compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.
The following table summarizes these purification techniques as they might be applied to this compound, based on findings for related compounds.
| Purification Technique | Typical Solvents/Eluents | Key Principles and Findings |
| Recrystallization | Ethanol, Methanol, Water, or mixtures thereof | This technique relies on the difference in solubility of the compound and impurities in a solvent at different temperatures. For polar hydrobromide salts, polar solvents like alcohols or aqueous mixtures are often effective. The process typically yields a product with high crystalline purity. |
| Precipitation and Washing | Chloroform, Ethanol, Diethyl ether | This method is effective when the desired product is a solid that precipitates out of the reaction mixture. The precipitate is isolated by filtration and washed with a cold solvent in which the impurities are soluble, but the product has low solubility. This is a rapid and efficient method for initial purification. chemicalbook.com |
| Silica Gel Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | This technique separates compounds based on their polarity. A solvent system is chosen to achieve good separation between the target compound and any by-products. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the silica gel column. |
Mechanistic Investigations of Reactions Involving Methyl 4 Bromomethyl Picolinate Hydrobromide
Elucidation of Bromomethylation Mechanisms on Pyridine (B92270) Rings
The introduction of a bromomethyl group onto a pyridine ring, particularly at the 4-position of a picolinate (B1231196) derivative, is a critical step in the synthesis of the title compound. The mechanism of this transformation is dictated by the electronic nature of the pyridine ring and the reaction conditions employed.
The bromination of a methyl group at a benzylic or analogous position, such as the one adjacent to the pyridine ring in a picolinate, typically proceeds through a free-radical chain mechanism. A common and effective method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., UV light or AIBN). organic-chemistry.orgchem-station.comthermofisher.com
The mechanism can be described in three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the bromine molecule (Br₂) present in trace amounts in NBS, generating bromine radicals (Br•). scribd.comyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of the pyridine ring. This abstraction is regioselective for the benzylic-like position due to the resonance stabilization of the resulting pyridyl-methyl radical intermediate. organic-chemistry.orgmasterorganicchemistry.com This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the bromomethylated product and a new bromine radical, which continues the chain reaction. organic-chemistry.orgchem-station.com The concentration of Br₂ and HBr is kept low to prevent competing ionic addition reactions. organic-chemistry.orgscribd.com
Termination: The reaction is terminated when two radical species combine. youtube.com
The key intermediate in this pathway is the 4-(methoxycarbonyl)pyridin-4-yl-methyl radical. Its stability is a crucial factor driving the selectivity of the bromination.
Table 1: Key Stages of Radical Bromomethylation
| Stage | Description | Key Species Involved |
| Initiation | Generation of initial radical species. | Radical initiator (e.g., AIBN), Br₂ |
| Propagation | A two-step cycle forming the product and regenerating the radical. | Bromine radical (Br•), Methyl picolinate, Pyridyl-methyl radical, Br₂ |
| Termination | Combination of two radicals to end the chain reaction. | Br•, Pyridyl-methyl radical |
Direct bromomethylation of the pyridine ring via an electrophilic aromatic substitution (EAS) mechanism is generally not a viable pathway. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is further exacerbated in acidic conditions, such as in the presence of HBr, where the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) species. This positive charge strongly withdraws electron density from the ring, making it highly resistant to reaction with electrophiles.
If an EAS reaction were to be forced under harsh conditions, the substitution would preferentially occur at the C-3 (meta) position. This is because the cationic intermediates (sigma complexes) formed by attack at the C-2 (ortho) or C-4 (para) positions have a destabilizing resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. The intermediate from C-3 attack avoids this unfavorable arrangement.
Reactivity of the Bromomethyl Group as a Functional Handle
The bromomethyl group in Methyl 4-(bromomethyl)picolinate hydrobromide is a highly reactive and versatile functional group. Its reactivity is primarily centered around the electrophilic carbon atom bonded to the bromine, which serves as an excellent leaving group.
The benzylic-like position of the bromine atom makes the compound susceptible to nucleophilic substitution reactions through both S\N1 and S\N2 pathways. The preferred mechanism is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
S\N2 Mechanism: This pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
S\N1 Mechanism: This pathway is favored by weak, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents. It involves a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic-type carbocation. This intermediate is then rapidly attacked by the nucleophile. The rate of an S\N1 reaction is primarily dependent on the concentration of the substrate.
The pyridinium moiety, especially when protonated, is electron-withdrawing, which can destabilize the adjacent carbocation, thus disfavoring the S\N1 pathway. However, the resonance stabilization provided by the pyridine ring can still allow for S\N1 reactions under appropriate conditions.
Table 2: Factors Influencing S\N1 vs. S\N2 Pathways
| Factor | Favors S\N1 | Favors S\N2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) |
Elimination reactions of Methyl 4-(bromomethyl)picolinate can lead to the formation of an exocyclic double bond, yielding a 4-vinylpyridine (B31050) derivative. This transformation typically involves the removal of the bromine atom and a proton from the adjacent carbon (the methyl group) and can proceed through E1 or E2 mechanisms, analogous to nucleophilic substitutions.
E2 Mechanism: This is a concerted, one-step process favored by strong, sterically hindered bases. The base removes a proton from the methyl group simultaneously as the bromide ion departs.
E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the S\N1 reaction. It is favored by weak bases and polar protic solvents. After the formation of the carbocation, a weak base removes a proton from the adjacent carbon to form the double bond.
The synthesis of 4-vinylpyridine is often achieved through the dehydration of 4-pyridineethanol, which can be formed from the condensation of 4-methylpyridine (B42270) with formaldehyde. chemicalbook.comwikipedia.orggoogle.com However, base-induced elimination of HBr from the bromomethyl precursor is also a viable synthetic route.
The bromomethyl group is an excellent handle for various organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. adichemistry.commnstate.eduwikipedia.org This transforms the previously electrophilic benzylic carbon into a potent nucleophile (a carbanion). mnstate.edu This organomagnesium compound can then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols. mnstate.edulibretexts.org
Cross-Coupling Precursors: this compound is a valuable precursor for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In these reactions, a palladium catalyst is typically used to couple the organohalide with an organoboron compound (e.g., an arylboronic acid). nih.govnih.gov While Suzuki couplings more commonly involve C(sp²)–Br bonds, the reactive C(sp³)–Br bond in the bromomethyl group can also participate, allowing for the formation of a new carbon-carbon bond at the benzylic position. researchgate.net This provides a powerful method for constructing complex molecules by linking the pyridyl-methyl scaffold to various aryl or vinyl groups. nih.gov The reactivity can sometimes be selective, allowing for coupling at a C(sp²)-Br bond on the ring in preference to the C(sp³)-Br bond of the bromomethyl group, or vice-versa, depending on the specific ligands and reaction conditions. nih.gov
Electronic and Steric Influence of the Methyl Ester Group on Reactivity and Selectivity
The reactivity and selectivity of this compound in nucleophilic substitution reactions are significantly governed by the electronic and steric properties of the methyl ester group (-COOCH₃) at the 4-position of the pyridine ring. This substituent exerts a notable influence on the stability of reaction intermediates and transition states, thereby dictating the preferred reaction pathway.
The methyl ester group is a moderately electron-withdrawing group. This electronic influence is a combination of two effects: the resonance effect and the inductive effect. Inductively, the electronegative oxygen atoms pull electron density away from the pyridine ring through the sigma bonds. More significantly, the carbonyl group can withdraw electron density from the ring via a resonance effect, delocalizing the pi-electrons of the ring onto the carbonyl oxygen. This electron-withdrawing character deactivates the pyridine ring towards electrophilic substitution but, more importantly, it influences the reactivity of the bromomethyl group at the 4-position.
In the context of nucleophilic substitution at the benzylic carbon of the bromomethyl group, the electron-withdrawing nature of the methyl ester group plays a crucial role. For a potential S(_N)1-type mechanism, which proceeds through a carbocation intermediate, the methyl ester group would destabilize the formation of a positive charge at the benzylic position. This is because the electron-withdrawing resonance effect would be in direct opposition to the electron demand of the carbocation.
Conversely, in an S(_N)2-type mechanism, the reaction proceeds through a trigonal bipyramidal transition state. The electron-withdrawing nature of the methyl ester group can have a more nuanced effect. While it may slightly increase the electrophilicity of the benzylic carbon, its primary influence is on the stability of the transition state. The delocalization of electron density away from the reaction center can have a modest stabilizing effect on the transition state.
From a steric perspective, the methyl ester group at the 4-position is relatively remote from the reaction center at the bromomethyl group. Therefore, it is not expected to exert a significant steric hindrance to the approach of a nucleophile in an S(_N)2 reaction. This is in contrast to substituents at the ortho positions (2- and 6-positions) which would provide considerable steric bulk around the reaction site.
The interplay of these electronic and steric factors suggests that nucleophilic substitution reactions on this compound are likely to favor an S(_N)2 pathway over an S(_N)1 pathway, especially with good nucleophiles. The destabilization of the potential carbocation intermediate by the electron-withdrawing methyl ester group is a significant barrier to an S(_N)1 mechanism.
Table 1: Predicted Relative Reactivity of Substituted 4-(Bromomethyl)pyridines in S(_N)2 Reactions
| Substituent at 4-position | Electronic Effect | Steric Hindrance at Reaction Center | Predicted Relative Rate (krel) |
| -H | Neutral | Minimal | 1.0 |
| -CH₃ | Electron-donating (inductive) | Minimal | > 1.0 |
| -NO₂ | Strongly electron-withdrawing | Minimal | < 1.0 |
| -COOCH₃ | Moderately electron-withdrawing | Minimal | < 1.0 |
This table presents hypothetical relative rate constants to illustrate the expected electronic effects on an S(_N)2 reaction. Actual kinetic data would be required for empirical validation.
Mechanistic Role of the Hydrobromide Salt Form in Reaction Pathways
The hydrobromide salt form of methyl 4-(bromomethyl)picolinate has a profound impact on its reactivity in nucleophilic substitution reactions. The protonation of the pyridine nitrogen by hydrobromic acid introduces a positive charge on the nitrogen atom, significantly altering the electronic landscape of the entire molecule.
The pyridinium bromide moiety is a much stronger electron-withdrawing group than the neutral pyridine ring. This enhanced electron-withdrawing effect is primarily due to the powerful inductive effect of the positively charged nitrogen atom. This positive charge dramatically reduces the electron density throughout the pyridine ring, making it highly electron-deficient.
This pronounced electron-withdrawing character of the pyridinium ring has significant mechanistic implications for reactions at the bromomethyl group. In an S(_N)1-type reaction, the formation of a benzylic carbocation would be even more strongly disfavored than in the neutral form. The powerful inductive effect of the adjacent pyridinium ring would severely destabilize the developing positive charge.
The presence of the bromide counter-ion (Br⁻) in the reaction medium should also be considered. Depending on the solvent and the nucleophile, the bromide ion could potentially act as a competing nucleophile, leading to an exchange reaction. However, in the presence of a stronger nucleophile, its effect is generally minimal. The hydrobromide salt form can also influence the solubility of the reactant in different solvents, which can in turn affect reaction rates.
Table 2: Comparison of Reactivity and Mechanistic Preference for Methyl 4-(bromomethyl)picolinate
| Form | Electronic Nature of the Ring | Stability of Carbocation (S(_N)1) | Electrophilicity of Benzylic Carbon (S(_N)2) | Favored Mechanism |
| Free Base | Moderately electron-withdrawing | Low | Moderate | S(_N)2 |
| Hydrobromide Salt | Strongly electron-withdrawing | Very Low | High | Strongly S(_N)2 |
This table provides a qualitative comparison based on established principles of physical organic chemistry.
Synthetic Applications in Advanced Organic Chemistry
Utilization as an Electrophilic Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The electron-withdrawing nature of the pyridine (B92270) ring and the ester group enhances the electrophilicity of the benzylic carbon, making the bromomethyl group an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. The formation of these bonds is a cornerstone of modern synthetic chemistry, allowing for the construction of intricate molecular frameworks from simpler precursors. nih.govmdpi.comiisc.ac.inresearchgate.netnih.gov
Methyl 4-(bromomethyl)picolinate hydrobromide serves as a potent alkylating agent, reacting with a wide array of nucleophiles to introduce the methyl picolinate (B1231196) moiety into various molecular scaffolds. This capability is particularly valuable in the synthesis of complex molecules where the pyridine ring can serve as a key structural or functional element.
Table 1: Examples of Alkylation Reactions with Analogous Bromomethylpyridines
| Nucleophile | Product Type | Potential Application |
| Carbanions | Substituted Pyridines | Synthesis of bioactive molecules |
| Amines | N-alkylated Pyridines | Ligand synthesis, pharmaceutical intermediates |
| Alcohols/Phenols | O-alkylated Pyridines | Materials science, medicinal chemistry |
| Thiols | S-alkylated Pyridines | Agrochemicals, drug discovery |
This table is illustrative and based on the known reactivity of similar bromomethylpyridine compounds.
The alkylation of pyridone derivatives, for instance, can be achieved using nickel/Lewis acid catalysis, showcasing a method to form carbon-carbon bonds with alkyl substituents. researchgate.net While not directly employing this compound, this methodology highlights the potential for related compounds to participate in sophisticated alkylation reactions.
The bromine atom in this compound makes it a suitable precursor for various transition metal-catalyzed cross-coupling reactions. umb.edueie.grrsc.orgrhhz.netresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a high degree of control and functional group tolerance. nih.gov
While specific examples with this compound are not extensively documented in the reviewed literature, its structure is analogous to other aryl halides and bromomethyl compounds that are commonly used in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. google.com For example, the use of bromomethyl-substituted scaffolds has been demonstrated for the introduction of carbon-carbon bonds via Suzuki-Miyaura couplings. nih.gov This suggests that this compound could similarly be employed to introduce the methyl picolinate group onto a wide range of substrates. The development of ligand-free transition metal-catalyzed cross-coupling reactions further enhances the potential utility of such precursors, offering more sustainable and cost-effective synthetic routes. rsc.org
Synthesis of Highly Substituted Pyridine Derivatives and Heterocycles
The pyridine core of this compound is a key structural motif in numerous biologically active compounds and functional materials. The reactivity of the bromomethyl group allows for the elaboration of the pyridine ring at the 4-position, leading to the synthesis of highly substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. nih.govgoogle.comresearchgate.net
The synthesis of polysubstituted pyridines can be achieved through various methods, including cascade reactions and multi-component reactions. nih.govresearchgate.net While direct examples using this compound are not prevalent in the literature, its structure lends itself to being a valuable starting material for such transformations. For instance, the bromomethyl group can be converted into other functional groups, which can then participate in cyclization or condensation reactions to form fused heterocyclic systems. nih.govmdpi.com The synthesis of functionalized 2-pyridone-3-carboxylic acids and their subsequent transformations highlight the versatility of substituted pyridine carboxylic acids in generating diverse heterocyclic scaffolds. researchgate.net
Application in the Design and Synthesis of Ligands for Coordination Chemistry
Picolinic acid and its derivatives are well-known chelating agents in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.comacs.orgubc.canih.govacs.orgresearchgate.net The structural motif of this compound, containing both a pyridine nitrogen and a carbonyl oxygen, makes it an attractive precursor for the synthesis of novel ligands.
The bromomethyl group provides a convenient handle for attaching the picolinate moiety to larger molecular frameworks, including other coordinating groups, to create multidentate ligands. mdpi.com The synthesis of hexadentate picolinic acid-based bispidine ligands, for example, demonstrates the incorporation of picolinic acid units into complex ligand architectures. ubc.caacs.org These types of ligands are crucial in the development of new catalysts, imaging agents, and therapeutic compounds. The coordination chemistry of picolinate derivatives with various metal ions, such as chromium(III), has been studied, revealing insights into their structure and potential bioactivity. researchgate.net
Table 2: Potential Ligand Types Derived from this compound
| Ligand Scaffold | Potential Metal Ions | Application Area |
| Bidentate (N,O-donor) | Transition metals, Lanthanides | Catalysis, Luminescent materials |
| Multidentate (via functionalization) | Various metal ions | Bioinorganic chemistry, Medical imaging |
| Bridging ligands in coordination polymers | Lanthanides, Transition metals | Porous materials, Sensors |
This table is illustrative and based on the known coordination chemistry of picolinate-based ligands.
Integration into Complex Molecular Architectures and Natural Product Scaffolds
The synthesis of natural products and other complex molecular architectures often requires the use of versatile building blocks that can be efficiently incorporated into the target molecule. nih.govmdpi.commdpi.com The functional groups present in this compound make it a potentially useful building block for the synthesis of complex molecules containing a substituted pyridine moiety.
The pyridine ring is a common feature in many natural products and bioactive molecules. nih.gov The ability to introduce a functionalized pyridine ring, such as the methyl picolinate group, in a controlled manner is a valuable synthetic strategy. While direct incorporation of this compound into a natural product synthesis is not explicitly detailed in the surveyed literature, its reactive nature suggests its potential utility in this area. For example, the bromomethyl group could be used to link the picolinate unit to a larger, more complex part of a natural product scaffold.
Methodological Innovations in Organic Synthesis Enabled by this compound
While specific methodological innovations directly attributed to the use of this compound are not widely reported, its structure suggests potential for enabling new synthetic strategies. The combination of a reactive electrophilic center and a versatile pyridine scaffold provides opportunities for the development of novel tandem or cascade reactions.
For instance, a reaction could be envisioned where an initial alkylation at the bromomethyl position is followed by a subsequent transformation involving the picolinate ester or the pyridine ring. Such a process would allow for the rapid construction of molecular complexity from a single starting material. The development of new synthetic methods is a continuous process in organic chemistry, and versatile reagents like this compound are essential tools for driving this innovation. googleapis.comgoogle.com
Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Pyridine (B92270) and Bromomethyl Protons
Proton (¹H) NMR spectroscopy of Methyl 4-(bromomethyl)picolinate hydrobromide would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the ester group. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) of these protons would provide crucial information about their relative positions on the pyridine ring.
The protons of the bromomethyl group (-CH₂Br) are anticipated to resonate as a singlet further upfield, likely in the range of 4.5 to 5.0 ppm. The electronegative bromine atom significantly deshields these protons, causing them to appear at a lower field than typical alkyl protons. The methyl protons of the ester group (-OCH₃) would also be expected to produce a singlet, typically in the region of 3.5 to 4.0 ppm.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, etc. |
| Bromomethyl Protons (-CH₂Br) | 4.5 - 5.0 | Singlet |
| Methyl Ester Protons (-OCH₃) | 3.5 - 4.0 | Singlet |
Note: The exact chemical shifts can be influenced by the solvent used and the presence of the hydrobromide salt.
Carbon-13 NMR (¹³C NMR) Analysis of the Picolinate (B1231196) Core and Substituents
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-175 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region, generally between 120 and 160 ppm. The specific chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the substituents.
The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of 30-40 ppm, while the methyl carbon of the ester group (-OCH₃) is expected to be found in the 50-60 ppm region.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 160 - 175 |
| Pyridine Ring Carbons | 120 - 160 |
| Bromomethyl Carbon (-CH₂Br) | 30 - 40 |
| Methyl Ester Carbon (-OCH₃) | 50 - 60 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are indispensable.
Correlation SpectroscopY (COSY) would be used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the signals of the protons on the pyridine ring by revealing their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups, for instance, showing the correlation between the bromomethyl protons and the adjacent carbon on the pyridine ring, or the correlation between the methyl ester protons and the carbonyl carbon.
Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₉Br₂NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm its molecular formula. The presence of two bromine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, where the M, M+2, and M+4 peaks would appear in a ratio of approximately 1:2:1.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is an invaluable tool for assessing the purity of a sample of this compound. The liquid chromatography step separates the target compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides mass information for each separated component, allowing for their identification. This technique is highly sensitive and can detect even trace amounts of impurities, making it essential for quality control in a research setting.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural components: the pyridine ring, the methyl ester, and the bromomethyl group.
The analysis of the IR spectrum allows for the verification of the compound's synthesis and structural integrity. The presence of the hydrobromide salt can cause broadening of certain peaks, particularly those associated with the pyridine ring and any residual moisture (O-H stretches).
Below is a table detailing the expected characteristic absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance in Compound Identification |
| Pyridine Ring | C=N Stretch | 1600 - 1550 | Confirms the presence of the heterocyclic aromatic ring. |
| Pyridine Ring | C=C Stretch | 1500 - 1400 | Further evidence of the aromatic pyridine structure. |
| Ester | C=O Stretch (carbonyl) | 1750 - 1730 | Strong, sharp peak indicating the methyl ester group. |
| Ester | C-O Stretch | 1300 - 1100 | Confirms the ester linkage. |
| Alkyl Halide | C-Br Stretch | 700 - 500 | Indicates the presence of the bromomethyl substituent. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Confirms C-H bonds on the pyridine ring. |
| Methyl Group | C-H Stretch (aliphatic) | 3000 - 2850 | Indicates the C-H bonds of the methyl ester and bromomethyl groups. |
This data is predictive and based on characteristic infrared absorption frequencies for the specified functional groups.
Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring
Chromatography is an essential tool in chemical research for separating, identifying, and purifying the components of a mixture. For a compound like this compound, various chromatographic methods are employed to ensure its purity, quantify its presence in a sample, and track the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. liskonchem.com The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Reversed-phase HPLC is typically the method of choice for this type of polar, aromatic compound. A nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is commonly added to the mobile phase to improve peak shape and resolution by ensuring consistent ionization of the analyte. Detection is most effectively achieved using a UV-Vis or Diode-Array Detector (DAD), as the pyridine ring possesses a strong chromophore that absorbs UV light. By comparing the retention time of the main peak to that of a known standard, the compound can be identified (qualitative analysis). The area under the peak is proportional to the concentration, allowing for precise purity determination and quantification (quantitative analysis). researchgate.net
A typical set of HPLC conditions for analyzing this compound is outlined below.
| Parameter | Condition | Purpose |
| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating polar to moderately nonpolar compounds. |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Gradient elution, starting with a higher percentage of A and increasing B, allows for the separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |
| Detector | UV-Vis or DAD at ~260 nm | The pyridine ring has a characteristic UV absorbance around this wavelength, enabling sensitive detection. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
These conditions represent a standard starting point for method development and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is best suited for the analysis of volatile and thermally stable compounds. liskonchem.com Direct analysis of this compound by GC-MS is generally not feasible due to its salt nature and consequently low volatility and thermal instability.
However, GC-MS is an invaluable tool for identifying volatile byproducts or impurities that may be present from the synthesis of the target compound. core.ac.uk For instance, residual starting materials or volatile side-products from the bromination or esterification steps could be detected. The sample would be injected into a heated port, where volatile components are vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the structure of the impurity by comparison to spectral libraries. phcogj.com
| Application | Analyte Type | Example | Significance |
| Starting Material Analysis | Volatile Precursors | Methyl 4-methylpicolinate | To confirm the consumption of starting materials during the reaction. |
| Byproduct Identification | Volatile Side-Products | Dibrominated species | To understand side reactions and optimize reaction conditions for higher purity. |
| Solvent Residue Analysis | Residual Solvents | Chloroform (B151607), Ethanol (B145695) | To ensure the final product is free from potentially harmful residual solvents used during synthesis or purification. mdpi.com |
Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.
For monitoring the synthesis of this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. Because the product is a polar salt, it will typically have a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate) than the less polar starting material (e.g., Methyl 4-methylpicolinate).
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Ethyl Acetate / Hexane (B92381) (e.g., 1:1 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) |
| Visualization | 1. UV Light (254 nm)2. Iodine Vapor3. Potassium Permanganate Stain |
By comparing the spots of the reaction mixture to spots of the starting material and (if available) the pure product, a chemist can quickly determine if the reaction is complete.
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetic profile of molecules. For a molecule like Methyl 4-(bromomethyl)picolinate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to find the lowest energy conformation.
In a related study on 2,6-bis(bromomethyl)pyridine, DFT calculations were performed to determine its optimized structure. derpharmachemica.com The results of such a calculation for Methyl 4-(bromomethyl)picolinate would provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is expected to be in the range of 1.950 Å to 1.956 Å, and the C-N bond lengths in the pyridine (B92270) ring would be approximately 1.334 Å to 1.343 Å. derpharmachemica.com The geometry of the pyridine ring itself would be largely planar, with the substituents causing minor deviations.
The hydrobromide salt form would involve the protonation of the pyridine nitrogen. This would lead to a slight elongation of the C-N bonds and a change in the electronic distribution within the ring. The bromide ion would be located near the protonated nitrogen, interacting electrostatically.
Table 1: Predicted Bond Parameters for a Bromomethyl Pyridine Derivative
| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|
| C-C (ring) | 1.382 - 1.496 Å |
| C-N (ring) | 1.334 - 1.343 Å |
| C-Br | 1.950 - 1.956 Å |
| C-H | 0.93 - 0.97 Å |
| C-C-C (ring) | 118.4° - 121.1° |
| C-C-Br | 110.4° - 110.6° |
| C-C-H | 109.0° - 120.8° |
Data adapted from a study on 2,6-bis(bromomethyl)pyridine. derpharmachemica.com
Molecular orbital (MO) theory helps in understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For a related compound, 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be -6.01 eV. derpharmachemica.com It is expected that Methyl 4-(bromomethyl)picolinate hydrobromide would have a similar HOMO-LUMO gap, indicating a relatively stable molecule. The HOMO is likely to be localized on the pyridine ring and the bromine atom, while the LUMO would be distributed over the pyridine ring and the ester group. This distribution suggests that the pyridine ring is susceptible to nucleophilic attack, and the bromomethyl group is a reactive site for substitution reactions. The protonation of the pyridine nitrogen in the hydrobromide salt would lower the energy of the LUMO, making the ring even more susceptible to nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving Methyl 4-(bromomethyl)picolinate. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics. A key transformation for this molecule is nucleophilic substitution at the bromomethyl group.
Reaction pathway modeling for the reaction of the bromomethyl group with a nucleophile would likely show a typical SN2 mechanism. DFT calculations could be used to locate the transition state structure, where the nucleophile is partially bonded to the benzylic carbon and the C-Br bond is partially broken. The activation energy for this process could be calculated, providing a quantitative measure of the reaction rate. These calculations would likely confirm that the bromomethyl group is a highly reactive electrophilic site.
Conformational Analysis of the Methyl Picolinate (B1231196) Ester and Bromomethyl Side Chain
The presence of single bonds in the methyl picolinate ester and the bromomethyl side chain allows for conformational flexibility. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them.
For the methyl picolinate ester, rotation around the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ester would lead to different conformers. The most stable conformer would likely have the ester group being coplanar with the pyridine ring to maximize conjugation, though steric hindrance might cause some deviation from planarity. A study on the related picolinamide (B142947) and isonicotinamide (B137802) molecules showed that they exist in a single conformation in the gas phase. nih.gov
Similarly, the bromomethyl side chain can rotate around the C-C bond connecting it to the pyridine ring. The conformational preference would be influenced by steric interactions with the adjacent groups on the pyridine ring. The hydrobromide salt form might influence the conformational preferences due to crystal packing forces in the solid state.
Computational Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
DFT calculations can predict the vibrational frequencies of a molecule. For 2,6-bis(bromomethyl)pyridine, the calculated C-H stretching vibrations were in the range of 2998-3078 cm⁻¹. derpharmachemica.com Similar calculations for this compound would predict the characteristic vibrational modes for the pyridine ring, the ester group (e.g., C=O stretch), and the C-Br bond. These theoretical predictions can aid in the assignment of experimental IR spectra.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The predicted shifts for the protons on the pyridine ring, the methyl ester protons, and the methylene (B1212753) protons of the bromomethyl group could be compared to experimental values to validate the computed structure.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-bis(bromomethyl)pyridine |
| Picolinamide |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Routes
The imperative for environmentally benign chemical processes necessitates the development of sustainable synthetic routes for key building blocks like Methyl 4-(bromomethyl)picolinate hydrobromide. Future research in this area is poised to move beyond traditional batch processes that often rely on hazardous reagents and generate significant waste.
A promising avenue lies in the adoption of continuous flow chemistry . This technology offers enhanced safety, particularly in handling potentially hazardous reagents like bromine, through the in situ generation and immediate consumption of reactive intermediates. semanticscholar.orgresearchgate.net Flow reactors provide superior heat and mass transfer, leading to improved reaction control, higher yields, and reduced byproduct formation. For the benzylic bromination step in the synthesis of picolinate (B1231196) derivatives, photochemistry within a flow setup presents a green alternative, utilizing light as a traceless reagent to initiate radical reactions. masterorganicchemistry.com The combination of flow chemistry and photoredox catalysis could enable the use of safer bromine sources, such as bromide salts, which are oxidized in situ to generate the reactive bromine species. nih.govfrontiersin.org
Furthermore, the principles of green chemistry can be applied to develop novel synthetic pathways. This includes the exploration of heterogeneous catalysts, which can be easily separated and recycled, minimizing waste. rsc.org Research into solvent-free or aqueous reaction conditions, as well as the use of microwave-assisted synthesis, could significantly reduce the environmental footprint of producing this important chemical intermediate. researchgate.netacs.org Biocatalysis, employing enzymes to perform specific chemical transformations, represents another frontier for the sustainable synthesis of functionalized picolinates, offering high selectivity under mild conditions. researchgate.netmdpi.com
The following table summarizes potential green synthetic strategies for this compound:
| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |
| Continuous Flow Chemistry | Enhanced safety, improved reaction control, higher yields, scalability. | In situ generation of bromine, photobromination in flow reactors. semanticscholar.orgmasterorganicchemistry.com |
| Photoredox Catalysis | Use of light as a clean reagent, mild reaction conditions. | Visible-light mediated benzylic bromination using alternative bromine sources. nih.govchemistrysteps.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of solid-supported catalysts for picolinate synthesis and functionalization. rsc.org |
| Alternative Solvents/Conditions | Reduced use of volatile organic compounds, lower energy consumption. | Reactions in water, ionic liquids, or under solvent-free conditions; microwave-assisted synthesis. researchgate.netacs.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Enzymatic routes for the synthesis and modification of picolinate derivatives. researchgate.netmdpi.com |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The unique combination of a pyridine (B92270) ring, an ester, and a reactive bromomethyl group in this compound opens the door to a wide array of unexplored chemical transformations. Future research will likely focus on leveraging modern catalytic methods to unlock novel reactivity patterns.
Dual photoredox and nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgresearchgate.netacs.org This synergistic catalytic system could be employed to couple the bromomethyl group of the target compound with a diverse range of radical precursors, enabling the synthesis of complex molecular architectures. researchgate.net The pyridine nitrogen can also play a crucial role in directing these transformations, offering opportunities for regioselective functionalization.
Furthermore, the field of C-H activation presents exciting possibilities for the direct functionalization of the pyridine ring. semanticscholar.orgwiley.come-bookshelf.de Transition metal catalysts could be used to selectively activate C-H bonds on the picolinate scaffold, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.netlibretexts.org This would represent a highly atom-economical approach to generating novel derivatives.
The exploration of organocatalysis could also unveil new reaction pathways. Chiral organocatalysts, for instance, could be used to achieve asymmetric transformations, leading to the synthesis of enantioenriched picolinate derivatives with potential applications in medicinal chemistry. nih.gov
Potential areas for exploring novel reactivity are outlined in the table below:
| Catalytic Strategy | Potential Transformations | Expected Outcomes |
| Dual Photoredox/Nickel Catalysis | Cross-coupling of the bromomethyl group with radical precursors. | Synthesis of complex derivatives with new C-C and C-heteroatom bonds. rsc.orgacs.org |
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of the pyridine ring. | Atom-economical synthesis of novel substituted picolinates. wiley.come-bookshelf.de |
| Organocatalysis | Asymmetric transformations. | Access to chiral, enantioenriched picolinate building blocks. nih.gov |
| Novel Ring-Forming Reactions | Intramolecular cyclizations utilizing the reactive functionalities. | Construction of novel heterocyclic scaffolds based on the picolinate core. |
Expansion of Synthetic Applications in Emerging Areas of Materials Science and Chemical Biology
The distinct structural features of this compound make it a promising candidate for applications in both materials science and chemical biology.
In materials science , the picolinate moiety can act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgresearchgate.net The electronic properties of the pyridine ring, combined with the ability to form stable complexes with a variety of metal ions, suggest potential applications in organic electronics, such as in the development of novel emitting materials for organic light-emitting diodes (OLEDs). libretexts.org The reactive bromomethyl group provides a handle for post-synthetic modification of these materials, allowing for the tuning of their properties or their integration into larger systems.
In the realm of chemical biology , the reactive bromomethyl group makes this compound a valuable tool for bioconjugation . acs.orgresearchgate.net It can be used to covalently attach the picolinate scaffold to biomolecules such as proteins and peptides, enabling the development of novel probes and diagnostics. mdpi.com The picolinate core can also serve as a chelating agent for metal ions, suggesting its use in the design of bimodal imaging agents that combine fluorescence or magnetic resonance imaging (MRI) capabilities with targeted delivery to biological systems. rsc.org The development of picolinate-based fluorescent probes for the detection of specific analytes or for imaging cellular processes is another promising area of research. wiley.com
The following table highlights potential applications in these emerging fields:
| Field | Potential Application | Key Features Utilized |
| Materials Science | Ligand for coordination polymers and MOFs; component of organic electronic materials. | Picolinate as a chelating ligand, tunable electronic properties of the pyridine ring. researchgate.netlibretexts.org |
| Chemical Biology | Bioconjugation reagent for labeling biomolecules; scaffold for bimodal imaging probes. | Reactive bromomethyl group for covalent modification, picolinate as a metal chelator. rsc.orgacs.org |
| Chemical Biology | Development of fluorescent probes for bioimaging. | The picolinate scaffold can be functionalized with fluorophores for targeted imaging. wiley.com |
Integration of Advanced Mechanistic Studies with In Situ Spectroscopic and Computational Tools
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and for the rational design of new synthetic methodologies. The integration of advanced spectroscopic and computational tools will be instrumental in achieving this.
In situ spectroscopic techniques , such as nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a reaction mixture. wiley.come-bookshelf.de This allows for the direct observation of reactive intermediates and the elucidation of catalytic cycles. semanticscholar.org For example, in situ NMR could be used to monitor the progress of organometallic reactions where the picolinate acts as a ligand, providing insights into the coordination chemistry and the dynamics of the catalytic process. nih.gov
Computational chemistry , particularly Density Functional Theory (DFT), offers a powerful approach to modeling reaction pathways and understanding the factors that control reactivity and selectivity. rsc.orgresearchgate.net DFT calculations can be used to determine the energetics of different mechanistic possibilities, such as the radical mechanism of benzylic bromination or the pathways of transition metal-catalyzed C-H activation. masterorganicchemistry.comchemistrysteps.comresearchgate.net These computational studies can guide experimental design and help in the development of more efficient and selective catalysts. mdpi.comresearchgate.net
The synergy between these advanced techniques will provide a comprehensive picture of the chemical behavior of this compound, paving the way for future innovations.
| Advanced Tool | Application | Insights Gained |
| In Situ NMR Spectroscopy | Real-time monitoring of reactions involving the target compound. | Identification of reactive intermediates, elucidation of catalytic cycles. wiley.come-bookshelf.de |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms and transition states. | Understanding of reactivity, selectivity, and the role of catalysts. rsc.orgresearchgate.net |
| Combined Spectroscopic and Computational Approach | Comprehensive mechanistic investigation of novel transformations. | Rational design of new reactions and optimization of existing processes. |
Q & A
Basic Research Questions
Synthesis Optimization (Basic) Q: What are the key considerations for synthesizing Methyl 4-(bromomethyl)picolinate hydrobromide with high yield and purity? A:
- Reaction Conditions : Use radical-initiated bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux in aprotic solvents (e.g., dichloromethane or dimethylacetamide) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures improves purity .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the bromomethyl group. Reaction times typically range from 12–72 hours, depending on substrate concentration .
Reactivity and Stability (Basic) Q: How do solvent polarity and temperature influence the stability of the bromomethyl group in this compound? A:
- Solvent Effects : Polar aprotic solvents (e.g., DMA, DMF) stabilize the intermediate radicals during bromination but may accelerate hydrolysis in aqueous mixtures. Avoid protic solvents like methanol unless reactions are anhydrous .
- Temperature : Elevated temperatures (>60°C) increase reaction rates but risk decomposition. Storage at –20°C in desiccated environments preserves stability .
Analytical Characterization (Basic) Q: What analytical techniques are most effective for characterizing this compound and its derivatives? A:
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl ester at δ ~3.9 ppm, bromomethyl at δ ~4.5 ppm). IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) .
- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) monitors purity. LC-MS validates molecular weight (C₈H₇Br₂NO₂·HBr: MW 345.41 g/mol) .
Advanced Research Questions
Mechanistic Studies (Advanced) Q: How can isotopic labeling or computational modeling elucidate the mechanism of nucleophilic substitution reactions involving this compound? A:
- Isotopic Tracers : Use ²H or ¹⁸O-labeled nucleophiles (e.g., D₂O, Na¹⁸OH) to track substitution pathways via mass spectrometry .
- DFT Calculations : Simulate transition states to predict regioselectivity in reactions with amines or thiols. Studies show the bromomethyl group’s electrophilicity is enhanced by electron-withdrawing ester groups .
Biological Interactions (Advanced) Q: What methodologies are used to study this compound’s interactions with biological targets like enzymes or receptors? A:
- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) against kinases or proteases using fluorogenic substrates. For example, the bromomethyl group may alkylate active-site cysteines .
- Structural Studies : X-ray crystallography or cryo-EM of protein-ligand complexes reveals binding modes. Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets .
Contradictory Data Resolution (Advanced) Q: How should researchers address discrepancies in reported reaction yields or byproduct profiles across studies? A:
- Systematic Replication : Vary one parameter at a time (e.g., solvent, catalyst loading) to identify critical variables. For example, conflicting yields in DMF vs. THF may stem from solvent coordination effects .
- Byproduct Analysis : Use GC-MS or MALDI-TOF to detect side products like debrominated species or ester hydrolysis derivatives. Adjust reaction stoichiometry or quenching protocols (e.g., rapid cooling) to suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
